molecular formula C7H14ClNO B13906190 (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride

Katalognummer: B13906190
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: QVZOGGUWXRPJBI-RYLOHDEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in various scientific research applications due to its distinctive properties and reactivity. The compound is characterized by its azabicyclo framework, which contributes to its stability and reactivity in different chemical environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride typically involves the formation of the azabicyclo structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The azabicyclo structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the azabicyclo framework.

Wissenschaftliche Forschungsanwendungen

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride include:

  • (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate
  • (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the azabicyclo framework, which imparts unique reactivity and stability. This makes it particularly valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1

InChI-Schlüssel

QVZOGGUWXRPJBI-RYLOHDEPSA-N

Isomerische SMILES

C1C[C@@H]2CN[C@H]1C[C@H]2O.Cl

Kanonische SMILES

C1CC2CNC1CC2O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.